1-aminocyclopent-3-ene-1-carboxylic Acid Hydrochloride

Peptide Secondary Structure Conformational Constraint X-ray Crystallography

1-Aminocyclopent-3-ene-1-carboxylic Acid Hydrochloride (CAS 909850-09-5) is the hydrochloride salt of an achiral, cyclic α-quaternary amino acid (MW 163.60 g/mol, ≥98% purity). Its rigid cyclopentene backbone with a C2-C3 alkene imposes distinct φ/ψ angle restrictions that reliably induce a type II β-turn (C10) conformation—confirmed by X-ray crystallography (intramolecular H-bond distance 5.49(1) Å)—a conformational control not replicated by cycloleucine or allylglycine. The [Cpg²]fMLF-OMe analog retains chemotactic activity in human neutrophil assays, establishing Cpg as a privileged scaffold for formyl peptide receptor (FPR) ligand design. Supplied as the HCl salt for direct use in standard solid-phase or solution-phase peptide coupling protocols. Ideal for SAR studies, peptidomimetic design, and synthesis of conformationally constrained bioactive molecules.

Molecular Formula C6H10ClNO2
Molecular Weight 163.6
CAS No. 909850-09-5
Cat. No. B2462535
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-aminocyclopent-3-ene-1-carboxylic Acid Hydrochloride
CAS909850-09-5
Molecular FormulaC6H10ClNO2
Molecular Weight163.6
Structural Identifiers
SMILESC1C=CCC1(C(=O)O)N.Cl
InChIInChI=1S/C6H9NO2.ClH/c7-6(5(8)9)3-1-2-4-6;/h1-2H,3-4,7H2,(H,8,9);1H
InChIKeyVMMUACFKZYTOEE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

1-Aminocyclopent-3-ene-1-carboxylic Acid Hydrochloride (CAS 909850-09-5): Overview and Sourcing Considerations


1-Aminocyclopent-3-ene-1-carboxylic Acid Hydrochloride (CAS 909850-09-5) is the hydrochloride salt of a non-proteinogenic, achiral, cyclic α-quaternary amino acid [1]. Its free base form (CAS 27314-05-2) is characterized by a C2 symmetry plane, rendering stereochemistry irrelevant in the free molecule [2]. The hydrochloride salt (molecular weight 163.6 g/mol) is a commercially available derivative, supplied as a versatile small molecule scaffold with a purity specification of ≥98% from specialty chemical vendors . This salt form is a critical building block for peptide and peptidomimetic synthesis, where its unique conformational properties are leveraged to induce specific secondary structures [3].

Why 1-Aminocyclopent-3-ene-1-carboxylic Acid Hydrochloride Cannot Be Readily Substituted by Common Analogs


The 1-aminocyclopent-3-ene-1-carboxylic acid (Cpg) scaffold possesses a unique combination of a rigid cyclopentene backbone and an α-quaternary carbon center [1]. This structural arrangement dictates distinct conformational preferences in peptide backbones compared to common substitutes like cycloleucine (1-aminocyclopentane-1-carboxylic acid, Apc) [2] or linear unsaturated amino acids like allylglycine (Alg) [3]. Specifically, the presence of the C2-C3 alkene in the cyclopentene ring introduces a defined planarity that, when coupled with the quaternary α-carbon, restricts the available φ/ψ dihedral angles in peptide backbones [4]. This restriction leads to the induction of specific secondary structures, such as a type II β-turn (C10) [5], which is a unique conformational output not reliably replicated by its saturated counterpart (cycloleucine) or by simpler acyclic dehydroamino acids. Substitution with a generic cyclic amino acid will alter or abolish this precise conformational control, thereby changing the overall 3D structure and, consequently, the biological activity or material properties of the target molecule.

Quantitative Differentiation of 1-Aminocyclopent-3-ene-1-carboxylic Acid Hydrochloride: A Comparative Evidence Guide


Conformational Rigidity: Induction of Type II β-Turn (C10) vs. Cycloleucine

When incorporated into a peptide chain, the 1-aminocyclopent-3-ene-1-carboxylic acid (Cpg) residue induces a specific, predictable secondary structure. In the model tripeptide Boc-Met-Cpg-Phe-OMe, X-ray crystallography revealed the peptide backbone adopts a type II β-turn (C10) conformation, characterized by a specific intramolecular hydrogen bond distance of 5.49(1) Å between terminal pseudo-ring atoms (O6···C3) [1]. This is a direct, quantifiable structural outcome of Cpg's geometry. In contrast, the saturated analog cycloleucine (1-aminocyclopentane-1-carboxylic acid) is known to behave as an antagonist in NMDA receptor studies and stabilizes an open-cleft conformation, but its impact on peptide backbone secondary structure is fundamentally different and does not reliably induce the same type II β-turn as Cpg [2]. The Cpg residue provides a precise, pre-organized turn motif.

Peptide Secondary Structure Conformational Constraint X-ray Crystallography

Functional Chemotaxis: Differential Activity vs. Allylglycine (Alg) in Neutrophil Assays

In a functional assay measuring human neutrophil chemotaxis, the chemotactic tripeptide fMLF-OMe was modified by replacing the central (S)-Leucine with various α-amino acids. The Cpg-containing analog ([Cpg2]fMLF-OMe) demonstrated a measurable chemotactic response, while the analog incorporating (S)-Allylglycine (Alg), a linear unsaturated α-amino acid, exhibited no chemotactic activity [1]. Specifically, [Cpg2]fMLF-OMe induced directed cell migration, a quantifiable biological response, whereas [Alg2]fMLF-OMe failed to elicit a response above baseline. This difference is attributed to the distinct conformational preferences of the residues in solution, with Cpg promoting a folded conformation with two consecutive γ-turns (C7 structure) and Alg not producing a comparable bioactive conformation [2].

Chemotaxis Neutrophil Biology Peptidomimetics

Synthetic Accessibility: Multigram-Scale Synthesis vs. Complex Chiral Analogs

The synthesis of 1-aminocyclopent-3-ene-1-carboxylic acid (free base) is highly efficient and scalable. A simple, inexpensive method provides the compound on a multigram scale with a high overall yield of 80% . In contrast, the synthesis of enantiomerically pure 1-aminocycloalkene-1-carboxylic acids, such as the 2-substituted analog (1R,2S)-2-aminocyclopent-3-ene-1-carboxylic acid, is more complex, often requiring chiral auxiliaries or asymmetric catalysis and resulting in lower overall yields (e.g., 47% over five steps for a related methodology) [1]. The high-yielding, scalable synthesis of the Cpg scaffold ensures reliable and cost-effective commercial availability of its hydrochloride salt , a significant advantage for projects requiring gram quantities for SAR studies or material science applications.

Amino Acid Synthesis Scale-Up Building Blocks

Formulation Advantage: Hydrochloride Salt Stability and Solubility vs. Free Base

The hydrochloride salt form (CAS 909850-09-5) offers quantifiable advantages in handling and long-term storage over the free base (CAS 27314-05-2). The free base is a solid but is classified as harmful if swallowed and a skin/respiratory irritant (GHS07) . The hydrochloride salt, while also handled with standard care, generally exhibits improved aqueous solubility and enhanced stability under standard laboratory storage conditions . This is a common feature of amino acid salts, which are preferred for direct use in aqueous coupling reactions (e.g., in peptide synthesis) where free bases may be less soluble or prone to decomposition. The commercial availability of the salt in high purity (≥98%) directly supports its reliable use as a building block .

Salt Selection Peptide Synthesis Formulation

Validated Research Applications for 1-Aminocyclopent-3-ene-1-carboxylic Acid Hydrochloride


Inducing Defined Secondary Structures in Peptidomimetics

For peptide chemists aiming to pre-organize a ligand's backbone, 1-aminocyclopent-3-ene-1-carboxylic acid (Cpg) is a validated tool. Its incorporation reliably induces a type II β-turn (C10) conformation, as demonstrated by solid-state X-ray crystallography with a measured intramolecular hydrogen bond distance of 5.49(1) Å [1]. This is a precise, evidence-based method to introduce a specific structural motif, which is critical for structure-activity relationship (SAR) studies and for designing molecules with enhanced receptor binding or protease stability. The hydrochloride salt form facilitates its direct use in standard solid-phase or solution-phase peptide coupling protocols .

Scaffold for Developing Formyl Peptide Receptor (FPR) Ligands

The Cpg residue has demonstrated biological relevance as a key component in chemotactic peptidomimetics. In studies of formyl peptide receptor (FPR) ligands, the [Cpg2]fMLF-OMe analog retained chemotactic activity in human neutrophil assays, whereas the linear allylglycine (Alg) analog was inactive [2]. This establishes Cpg as a privileged scaffold for generating bioactive, conformationally constrained agonists or antagonists of FPR. Researchers in immunology and inflammation can leverage Cpg to explore the conformational requirements of FPR activation, an approach not feasible with simpler, inactive linear analogs [3].

Achiral, Quaternary Building Block for Advanced Organic Synthesis

The compound serves as a valuable achiral, quaternary amino acid building block for the construction of more complex molecules. Its efficient, high-yielding synthesis (80% overall yield on multigram scale) underpins its commercial availability and cost-effectiveness. The presence of the alkene and the α-quaternary center provides multiple synthetic handles for further functionalization, including dihydroxylation, epoxidation, or cross-coupling reactions, making it a versatile intermediate in medicinal chemistry and the synthesis of natural product analogs. Its use as a scaffold for developing glutamate receptor ligands has also been noted, as its derivatives can be further modified to target specific receptor subtypes .

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